molecular formula C12H10N4O2S B2439160 6-Mercapto-1-(4-methoxyphenyl)-1h-pyrazolo[3,4-d]pyrimidin-4-ol CAS No. 1044140-07-9

6-Mercapto-1-(4-methoxyphenyl)-1h-pyrazolo[3,4-d]pyrimidin-4-ol

Cat. No.: B2439160
CAS No.: 1044140-07-9
M. Wt: 274.3
InChI Key: YCSMHHTTZAJIOL-UHFFFAOYSA-N
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Description

6-Mercapto-1-(4-methoxyphenyl)-1h-pyrazolo[3,4-d]pyrimidin-4-ol is a heterocyclic compound that belongs to the class of pyrazolopyrimidines. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyrimidine ring, with a mercapto group at the 6th position and a methoxyphenyl group at the 1st position. The presence of these functional groups imparts significant chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.

Properties

IUPAC Name

1-(4-methoxyphenyl)-6-sulfanylidene-7H-pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O2S/c1-18-8-4-2-7(3-5-8)16-10-9(6-13-16)11(17)15-12(19)14-10/h2-6H,1H3,(H2,14,15,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCSMHHTTZAJIOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)NC(=S)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 6-Mercapto-1-(4-methoxyphenyl)-1h-pyrazolo[3,4-d]pyrimidin-4-ol typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This step involves the condensation of a hydrazine derivative with a β-keto ester to form the pyrazole ring.

    Cyclization to form the pyrazolopyrimidine core: The pyrazole intermediate undergoes cyclization with a suitable reagent, such as formamide or formic acid, to form the pyrazolopyrimidine core.

    Introduction of the mercapto group: The mercapto group is introduced at the 6th position through a nucleophilic substitution reaction using thiourea or a similar reagent.

    Attachment of the methoxyphenyl group:

Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield, purity, and cost-effectiveness. Techniques such as microwave irradiation can be employed to enhance reaction rates and reduce by-product formation .

Chemical Reactions Analysis

6-Mercapto-1-(4-methoxyphenyl)-1h-pyrazolo[3,4-d]pyrimidin-4-ol undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the mercapto group yields sulfonic acid derivatives, while substitution of the methoxy group can yield a variety of alkyl or aryl derivatives.

Scientific Research Applications

Synthesis Overview

The synthesis of 6-Mercapto-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol typically involves several steps:

  • Formation of the Pyrazole Ring : Condensation of a hydrazine derivative with a β-keto ester.
  • Cyclization : The pyrazole intermediate undergoes cyclization with reagents like formamide.
  • Introduction of the Mercapto Group : Achieved through nucleophilic substitution reactions.
  • Attachment of the Methoxyphenyl Group : This step finalizes the synthesis process.

Chemistry

The compound serves as a building block for synthesizing more complex heterocyclic compounds. Its unique structure allows researchers to explore new chemical properties and reactivities.

Biology and Pharmacology

This compound has been studied for its potential as an enzyme inhibitor, making it a candidate for drug development. Notably, it has shown promise in:

  • Anti-inflammatory Activity : Compounds derived from this structure have demonstrated significant anti-inflammatory effects, as evidenced by pharmacological evaluations that indicate lower ulcerogenic activities compared to standard drugs like Diclofenac .
CompoundLD50 (mg/kg)Anti-inflammatory Activity
6-Mercapto Derivative>1100Effective in reducing edema

Medicinal Chemistry

In medicinal chemistry, this compound has been investigated for its potential therapeutic applications:

  • Anticancer Activity : Preliminary studies indicate that it may inhibit tumor cell proliferation through modulation of signaling pathways involved in cell growth and survival. For instance, studies on A549 lung cancer cells and MCF-7 breast cancer cells showed IC50 values of 12.5 µM and 15.0 µM respectively.
Cell LineIC50 (µM)
A54912.5
MCF-715.0

Industrial Applications

In industry, this compound is utilized in developing new materials with specific properties such as enhanced thermal stability or conductivity.

Case Study 1: Anti-inflammatory Properties

A study conducted on various pyrazolo[3,4-d]pyrimidine derivatives indicated that compounds similar to this compound exhibited potent anti-inflammatory activities by inhibiting prostaglandin synthesis at two tested dose levels .

Case Study 2: Anticancer Potential

Research on the anticancer properties of this compound revealed that it could significantly inhibit the proliferation of cancer cell lines through targeted mechanisms involving apoptosis and cell cycle arrest. The findings suggest its potential as a lead compound for developing new anticancer therapies .

Mechanism of Action

The mechanism of action of 6-Mercapto-1-(4-methoxyphenyl)-1h-pyrazolo[3,4-d]pyrimidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved in its mechanism of action depend on the specific biological target being studied. For example, as an anticancer agent, the compound may inhibit kinases involved in cell proliferation, leading to cell cycle arrest and apoptosis .

Comparison with Similar Compounds

6-Mercapto-1-(4-methoxyphenyl)-1h-pyrazolo[3,4-d]pyrimidin-4-ol can be compared with other similar compounds, such as:

    Pyrazolopyrimidines: Compounds with similar pyrazolopyrimidine cores but different substituents at various positions. These compounds may exhibit different biological activities and chemical reactivities.

    Thioxopyrimidines: Compounds with a thioxo group at the 2nd position of the pyrimidine ring.

    Pyrido[2,3-d]pyrimidines: Compounds with a pyridine ring fused to the pyrimidine ring.

The uniqueness of this compound lies in its specific combination of functional groups and its ability to interact with a wide range of biological targets, making it a versatile compound for various scientific research applications.

Biological Activity

6-Mercapto-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol is a heterocyclic compound belonging to the pyrazolopyrimidine class. Its unique structure features a pyrazole ring fused with a pyrimidine ring, with a mercapto group at the 6th position and a methoxyphenyl group at the 1st position. This configuration imparts significant chemical and biological properties, making it a subject of interest in various scientific fields, particularly in medicinal chemistry.

Antiviral Properties

Recent studies have highlighted the potential antiviral activity of pyrazolo[3,4-d]pyrimidine derivatives, including this compound. Research has shown that compounds in this class exhibit promising effects against various viruses:

  • Herpes Simplex Virus Type 1 (HSV-1) : Some derivatives have been evaluated for their efficacy against HSV-1, demonstrating significant antiviral activity with effective concentrations (EC50) in the nanomolar range .
  • Measles Virus (MeV) : A structure-activity relationship (SAR) study indicated that certain pyrazole derivatives are potent inhibitors of MeV, with one compound showing an EC50 of 60 nM .

Enzyme Inhibition

The compound has been studied for its potential as an enzyme inhibitor. It may interact with specific enzymes involved in viral replication or other biological pathways, making it a candidate for drug development. The mercapto group enhances its ability to form reversible covalent bonds with target enzymes .

Antimicrobial Activity

This compound has also been investigated for antimicrobial properties:

  • Against Bacterial Strains : In vitro studies have shown that related pyrazolo[3,4-d]pyrimidines exhibit antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. The activity is often compared to standard antibiotics .

Case Studies

Several case studies illustrate the biological activity of this compound:

  • Inhibition of Protein Kinase D : A study reported that certain pyrazolo[3,4-d]pyrimidine derivatives act as potent inhibitors of protein kinase D, which is involved in various cellular processes including inflammation and cancer progression .
  • Comparative Analysis : A comparative study highlighted that this compound exhibited superior biological activity compared to other similar compounds due to its unique functional groups .

Research Findings

The following table summarizes key findings from recent research on this compound and related compounds:

Study Target Activity EC50/IC50 Values Notes
Study AHSV-1Antiviral~0.2 nMEffective against wild-type and resistant strains
Study BMeVAntiviral60 nMStructure optimization improved efficacy
Study CBacterial StrainsAntimicrobialVaries (up to 125 µg/mL)Effective against S. aureus and E. coli
Study DProtein Kinase DEnzyme InhibitionPotent inhibitorImplications for cancer therapy

Q & A

Q. What are the optimal synthetic routes for 6-mercapto-substituted pyrazolo[3,4-d]pyrimidin-4-ol derivatives?

Synthesis typically involves nucleophilic substitution or condensation reactions. For example, reacting 4-methoxyphenylhydrazine with thiourea derivatives under reflux in dry acetonitrile or dichloromethane yields the mercapto-substituted core. Purification via recrystallization (e.g., from acetonitrile) and characterization by 1H NMR^1 \text{H NMR} (δ 8.2–8.5 ppm for aromatic protons) and IR (C=S stretch ~1100 cm1^{-1}) are critical . Adjust reaction time (12–24 hrs) and stoichiometric ratios (1:1.2 for aryl halides) to optimize yields.

Q. How should researchers handle safety protocols for pyrazolo[3,4-d]pyrimidine derivatives?

  • PPE: Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation: Use fume hoods for reactions releasing toxic gases (e.g., H2S\text{H}_2\text{S}).
  • Waste disposal: Neutralize acidic/basic waste before segregating into halogenated/organic containers .
  • Storage: Store at –20°C under inert gas (argon) to prevent oxidation of the mercapto group .

Q. What methods validate the purity and identity of this compound?

  • HPLC: Use a C18 column with mobile phase (acetonitrile:water, 70:30) and UV detection at 254 nm .
  • Mass spectrometry: ESI-MS ([M+H]+^+ expected at m/z 276.3) confirms molecular weight .
  • Elemental analysis: Compare experimental vs. calculated C, H, N percentages (e.g., C: 52.1%, H: 3.6%, N: 20.3%) .

Advanced Research Questions

Q. How can spectral data contradictions (e.g., 13C NMR^{13}\text{C NMR}13C NMR shifts) be resolved?

Discrepancies in 13C NMR^{13}\text{C NMR} peaks (e.g., C4 carbonyl at ~160 ppm vs. 158 ppm) may arise from tautomerism (thiol-thione equilibrium). To resolve:

  • Perform variable-temperature NMR to identify tautomeric states .
  • Compare with DFT-calculated chemical shifts (B3LYP/6-31G* basis set) .
  • Use 2D NMR (HSQC, HMBC) to assign ambiguous signals .

Q. What strategies improve solubility for in vitro assays?

  • Co-solvents: Use DMSO (≤5% v/v) or β-cyclodextrin inclusion complexes .
  • pH adjustment: Deprotonate the mercapto group (pKa ~8.5) in mildly alkaline buffers (pH 9.0) .
  • Derivatization: Replace the 4-methoxyphenyl group with hydrophilic substituents (e.g., –COOH) .

Q. How does the compound inhibit kinase activity, and how is selectivity assessed?

The pyrazolo[3,4-d]pyrimidine scaffold binds ATP pockets in kinases (e.g., RET kinase). To evaluate selectivity:

  • Use kinase profiling panels (e.g., 50-kinase panel at 1 µM) .
  • Perform cellular assays (e.g., inhibition of GDNF-induced RET phosphorylation in MCF-7 cells) .
  • Conduct docking studies (PDB: 2IVU) to identify key interactions (e.g., hydrogen bonds with Glu 637) .

Q. What computational methods predict metabolic stability?

  • ADMET prediction: Use SwissADME to estimate CYP450 interactions (e.g., CYP3A4 substrate likelihood) .
  • Metabolite identification: Simulate Phase I oxidation (e.g., sulfoxide formation) via Schrödinger’s QikProp .
  • Validate with microsomal assays (human liver microsomes, NADPH cofactor) .

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